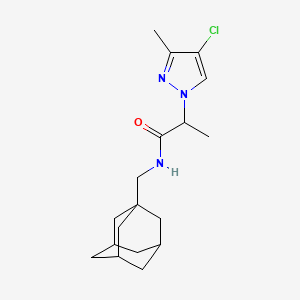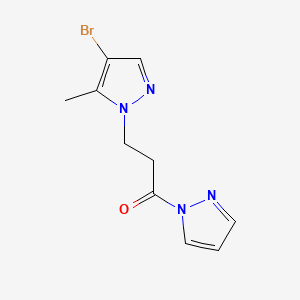
3-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)-1-PROPANONE
Overview
Description
3-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)-1-PROPANONE is a heterocyclic compound that features a pyrazole ring substituted with a bromo group, a methyl group, and a propyl group containing another pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)-1-PROPANONE can be achieved through several synthetic routes One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ringThe propyl group containing the second pyrazole moiety can be introduced via a multi-step synthesis involving the formation of an intermediate, followed by further functionalization .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace the bromo group or other substituents with different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)-1-PROPANONE has several scientific research applications:
Mechanism of Action
The mechanism by which 3-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)-1-PROPANONE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as 3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole and 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid .
Uniqueness
What sets 3-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)-1-PROPANONE apart is its unique substitution pattern, which combines a bromo group, a methyl group, and a propyl group containing another pyrazole moiety. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(4-bromo-5-methylpyrazol-1-yl)-1-pyrazol-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O/c1-8-9(11)7-13-14(8)6-3-10(16)15-5-2-4-12-15/h2,4-5,7H,3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHCZLJLZUHNDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCC(=O)N2C=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-bromo-5-ethoxy-4-hydroxyphenyl)-2-ethyl-2,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B4359306.png)
![11-(difluoromethyl)-13-(1-ethyl-5-methylpyrazol-4-yl)-4-(5-methylthiophen-2-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B4359311.png)
![4-(2,4-dimethoxy-3-methylphenyl)-13-(furan-2-yl)-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B4359318.png)
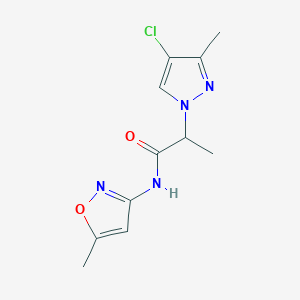
![{5-[(4-IODOPHENOXY)METHYL]-2-FURYL}(2-METHYLPIPERIDINO)METHANONE](/img/structure/B4359331.png)
![7-(difluoromethyl)-5-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B4359337.png)
![N-[3-(dimethylamino)propyl]-5-[(4-iodophenoxy)methyl]-2-furamide](/img/structure/B4359350.png)
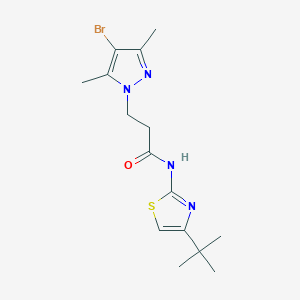
![(E)-3-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE](/img/structure/B4359363.png)
![4-{[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4359379.png)
![2-chloro-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B4359391.png)
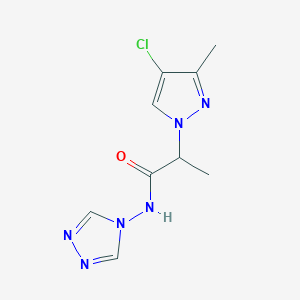
![4-(5-bromo-2-hydroxyphenyl)-13-cyclopropyl-11-(difluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B4359402.png)
